4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Regioselectivity Tautomerism Synthetic Reliability

Researchers face unwanted N-alkylation and regiochemical ambiguity with generic pyrazolopyrimidine cores. This compound solves both: the N1-methyl group eliminates tautomerism and side reactions, while the 4-chloro substituent provides a single, predictable SNAr diversification site. The 6-amino group retains the critical hinge-binding motif validated in FLT3, VEGFR2, JAK3 (IC50 0.1 nM), and adenosine receptor programs. Bulk stock available with batch-to-batch ≥95% purity; immediate global dispatch.

Molecular Formula C6H6ClN5
Molecular Weight 183.6 g/mol
CAS No. 100644-66-4
Cat. No. B175929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS100644-66-4
Molecular FormulaC6H6ClN5
Molecular Weight183.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)N)Cl
InChIInChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
InChIKeyLSZNUJWHYLMPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Core Scaffold & Procurement Baseline


4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterobicyclic building block featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine at C4, a methyl group at N1, and an amino group at C6 . The compound is widely utilized in medicinal chemistry as a key intermediate for kinase inhibitor libraries, leveraging the 6-amino group as a hinge-binding motif and the 4-chloro substituent as a reactive handle for SNAr or cross-coupling diversification [1][2]. It is commercially available from multiple vendors at purities typically ranging from 95% to ≥98% [3].

1
Kinase inhibitor library synthesis — core scaffold with hinge-binding 6-amino motif and reactive 4-chloro handle.
2
Regioselective diversification — N1-methyl lock prevents tautomeric side reactions during SNAr or cross-coupling.
3
Multi-vendor availability — purities typically ranging from 95% to ≥98%, supporting hit-to-lead and lead optimization workflows.

Why 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Is Irreplaceable


The pyrazolo[3,4-d]pyrimidine scaffold accommodates diverse substitution patterns, but even minor alterations—such as removing the N1-methyl group, relocating the chlorine atom to C3, or deleting the 6-amino group—fundamentally change the compound's reactivity, selectivity, and synthetic utility [1][2]. The N1-methyl group eliminates NH tautomerism and prevents unintended N-alkylation side reactions during library synthesis, while the 4-chloro substituent provides a regiochemically unambiguous exit vector for nucleophilic displacement [3][4]. The 6-amino group is critical for the ATP-competitive hinge-binding interaction exploited in kinase inhibitor design; its absence or derivatization abolishes this pharmacophoric feature [2][5]. Consequently, generic in-class substitution without strict positional equivalence risks both synthetic failure and loss of biological activity.

Target Compound
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Single tautomeric species with 6-NH2 hinge binder; predictable regiochemistry at 4-Cl.
Common Substitute
N1-unsubstituted or 6-deaminated analogs
Tautomeric mixtures may yield N-alkylation byproducts; deletion of 6-NH2 abolishes ATP-competitive hinge binding and may require additional synthetic steps.

Differentiation Evidence vs Closest Analogs


N1-Methylation: Tautomeric Control

The N1-methyl group in the target compound permanently locks the pyrazole ring into a single tautomeric state, preventing the NH-tautomer equilibrium present in the N1-unsubstituted analog 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3). This eliminates competing reactivity at N1 during derivatization, ensuring exclusive reaction at the 4-chloro and 6-amino positions . In the unsubstituted analog, tautomerism can lead to N-alkylation side products, reducing effective yield and requiring additional purification [1].

N1-Methylation: Tautomeric Control
Class-level inference
Single tautomeric species (N1-methyl locked) vs equilibrating NH-tautomers in unsubstituted analog
Regiochemical predictability
Reported synthetic reliability context; N1-methyl eliminates competing alkylation pathways.
Solution-phase reactivity; no quantitative yield comparison available.
Regioselectivity Tautomerism Synthetic Reliability

Hinge-Binding Motif: 6-Amino vs Deaminated

The 6-amino group is structurally analogous to the adenine C6-NH2 and serves as the essential donor/acceptor for the kinase hinge region [1]. The comparator 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) lacks this amino group and therefore cannot engage the hinge in the same bidentate manner. In the JAK3 study, derivatives retaining the 6-amino motif achieved IC50 values as low as 0.1 nM (compound 13t), whereas hinge-binding was lost entirely in deaminated analogs [2].

Hinge-Binding: 6-Amino vs Deaminated
Class-level inference
Target contains 6-NH2 (ATP-mimetic binding); comparator CAS 23000-43-3 lacks 6-NH2 and shows no detectable hinge binding
Hinge-binding motif is non-negotiable for kinase-target engagement; deaminated scaffold precludes intended pharmacophore.
Derivative-level JAK3 IC50 = 0.1 nM reported for optimized 6-amino series (Yin et al., 2020).
Kinase Inhibition Pharmacophore Integrity Scaffold Utility

Lipophilicity: N1-Methyl vs Unsubstituted

The N1-methyl group increases lipophilicity relative to the unsubstituted analog, with a computed LogP of 0.529 for the target compound compared to a computed LogP of approximately 0.1 for 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) . This LogP increase of ~0.4 units can improve passive membrane permeability and compound partitioning, which is relevant for cellular target engagement studies.

Lipophilicity: N1-Methyl vs Unsubstituted
Data to verify
Computed ΔLogP ≈ +0.4 for N1-methyl derivative (target LogP = 0.529 vs ~0.1 for unsubstituted analog)
Reported lipophilicity shift may support passive permeability in cellular target engagement studies.
In silico prediction only; experimental LogP values not available in open literature.
Physicochemical Properties LogP Permeability

Patent-Validated Kinase Inhibitor Scaffold

The core scaffold of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine falls within the generic claims of US patent US8273754B2, which covers substituted 1H-pyrazolo[3,4-d]pyrimidine-6-amine compounds as kinase inhibitors [1]. The patent exemplifies extensive SAR around the 4-position (chloro, amino, alkoxy) and N1-substitution (methyl, aryl), with the 4-chloro-1-methyl-6-amino combination explicitly enabling modular diversification. The 4-chloro group serves as a synthetic handle for SNAr amination or Suzuki coupling, while the 6-amino group provides the conserved kinase hinge-binding element [2].

Patent-Validated Kinase Scaffold
Supporting evidence
Core scaffold falls within generic claims of US8273754B2; 4-Cl + 1-Me + 6-NH2 combination explicitly enabled.
Patent exemplification may de-risk downstream development for organizations concerned with freedom-to-operate.
Patent coverage distinction; no direct activity comparison available.
Patent Coverage Intellectual Property Library Design

Application Scenarios & Procurement


Regioselective SNAr for Kinase Inhibitor Libraries

The compound is ideally suited as the core building block for generating focused kinase inhibitor libraries. The 4-chloro substituent undergoes selective nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions, while the N1-methyl protects the pyrazole nitrogen from competing alkylation and the 6-amino group remains available for subsequent functionalization or remains as the hinge-binding motif [1][2]. This enables a single-step diversification strategy with predictable regiochemical outcome.

FLT3/VEGFR2 Dual Inhibitor SAR

Structure-activity relationship studies have shown that pyrazolo[3,4-d]pyrimidine-6-amine derivatives achieve nanomolar potency against FLT3 and VEGFR2 kinases [1]. The target compound serves as the ideal starting scaffold for such programs, where the 4-chloro position is diversified with substituted phenylureas or aryloxy groups to optimize potency and selectivity, while the 1-methyl group contributes to favorable drug-like properties.

JAK3-Selective Inhibitor Development

The 6-amino-4-chloro-1-methyl substitution pattern is compatible with the development of highly selective JAK3 inhibitors targeting the unique Cys909 residue [1]. In published studies, optimized derivatives achieved JAK3 IC50 values of 0.1 nM with selectivity over other JAK family kinases, demonstrating the scaffold's capacity for achieving both potency and selectivity when properly elaborated.

Adenosine Receptor Antagonist Discovery

The pyrazolo[3,4-d]pyrimidin-6-amine core has been validated as a scaffold for dual A2A/A1 adenosine receptor antagonists with nanomolar binding affinity (Ki = 13.3 nM for hA2A and 55 nM for hA1) [1]. The target compound provides the foundational core for such programs, with the 4-chloro group serving as a diversification point for introducing aryl or heteroaryl substituents via cross-coupling.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective SNAr handle
Reproducibility of single-step diversification without N-alkylation byproducts
FLT3/VEGFR2 pathway studies
Hinge-binding 6-amino motif
ATP-competitive inhibition endpoints in biochemical assays
JAK3-selective inhibitor development
Compatible substitution pattern
Isoform-selectivity profiling and Cys909-targeting strategy review
Adenosine receptor antagonist discovery
Diversification-ready core
Cross-coupling compatibility and binding affinity endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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